molecular formula C22H22ClN3O2S2 B2844546 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride CAS No. 1189457-05-3

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B2844546
CAS No.: 1189457-05-3
M. Wt: 460.01
InChI Key: IAQKCSAVWVAPLS-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride is a small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair. The compound features a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, substituted with an isopropyl group and a furan-2-carboxamide side chain. Its hydrochloride salt enhances solubility, facilitating in vivo pharmacokinetic (PK) studies. Preclinical studies demonstrate its ability to inhibit APE1 at low micromolar concentrations (IC₅₀ ~10 µM) and potentiate the cytotoxicity of alkylating agents like temozolomide in HeLa cell assays.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S2.ClH/c1-13(2)25-10-9-14-18(12-25)29-22(24-20(26)16-7-5-11-27-16)19(14)21-23-15-6-3-4-8-17(15)28-21;/h3-8,11,13H,9-10,12H2,1-2H3,(H,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQKCSAVWVAPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Acetamide Derivative

The closest structural analogue is N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (compound 3 in ), which replaces the furan-2-carboxamide group with an acetamide substituent.

Table 1: Structural and Functional Comparison

Property Target Compound (Furan-2-carboxamide) Acetamide Derivative
Substituent Furan-2-carboxamide Acetamide
APE1 IC₅₀ (µM) ~10 ~15
Cell-Based Activity (HeLa) Enhances temozolomide cytotoxicity Similar enhancement
Plasma Exposure (AUC, ng·h/mL) High Moderate
Brain Penetration Significant Limited

The furan-2-carboxamide group confers superior potency and brain exposure compared to the acetamide variant, likely due to enhanced hydrogen-bonding interactions with APE1 and improved lipophilicity .

NMR-Based Structural Analysis

highlights the utility of NMR chemical shift profiling to compare substituent effects in structurally related compounds. For example, in rapamycin analogues (Rapa, compounds 1 and 7), chemical shift differences in regions A (positions 39–44) and B (positions 29–36) directly correlated with substituent modifications. Applying this methodology to the target compound and its analogues could elucidate how the furan-2-carboxamide group alters electronic environments in key regions, influencing binding affinity .

Lumping Strategy for Comparative Studies

proposes lumping structurally similar compounds into surrogate categories to streamline analysis. For instance, the target compound and its acetamide derivative could be grouped as "APE1 inhibitors with benzo[d]thiazole-thienopyridine cores," enabling simplified comparisons of shared properties (e.g., enzymatic inhibition mechanisms) while isolating substituent-specific effects (e.g., PK variability) .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, including condensation of benzo[d]thiazole derivatives with tetrahydrothieno intermediates, followed by amide bond formation. Key optimizations include:

  • Temperature control : Elevated temperatures (e.g., reflux in acetonitrile) for cyclization steps .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
  • Catalysts : Acidic or basic conditions may accelerate specific steps, such as amide coupling . Progress monitoring via thin-layer chromatography (TLC) and purification via recrystallization or flash chromatography are critical .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify bond connectivity and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for pharmacological studies) .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation for structure-activity relationship (SAR) studies .

Q. How does the compound’s heterocyclic framework influence its stability under laboratory conditions?

The fused thieno[2,3-c]pyridine and benzothiazole rings confer rigidity, enhancing thermal stability. However, sensitivity to light and humidity necessitates storage in inert atmospheres (e.g., argon) at −20°C . Stability assays under physiological pH (e.g., PBS buffer) are recommended for pre-clinical studies .

Advanced Research Questions

Q. How can researchers reconcile contradictory biological activity data reported in tumor vs. neurological models?

Contradictions may arise from:

  • Target promiscuity : The compound may interact with off-target kinases in different tissues. Kinase profiling assays (e.g., KINOMEscan) can identify selectivity .
  • Metabolic differences : Liver microsome assays (human vs. rodent) assess species-specific metabolism impacting efficacy .
  • Purity variability : Batch-to-batch impurities (e.g., unreacted intermediates) can skew results. Orthogonal HPLC-MS validation is advised .

Q. What strategies enhance metabolic stability without compromising target affinity?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce cytochrome P450-mediated oxidation .
  • Prodrug approaches : Mask polar groups (e.g., amides) with ester prodrugs to improve membrane permeability .
  • Isosteric replacement : Replace furan with bioisosteres (e.g., thiophene) to maintain binding while altering pharmacokinetics .

Q. How can computational methods guide SAR studies for this compound?

  • Molecular docking : Predict binding modes to targets like EGFR or PARP using software (e.g., AutoDock Vina) .
  • MD simulations : Assess conformational stability of the tetrahydrothieno ring in aqueous environments .
  • QSAR models : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with activity trends .

Q. What experimental designs are optimal for evaluating in vivo efficacy in neuroinflammatory models?

  • Dose-ranging studies : Start with 10–50 mg/kg (oral or intraperitoneal) in rodent models of multiple sclerosis .
  • Biomarker analysis : Measure cytokine levels (e.g., IL-6, TNF-α) via ELISA post-treatment .
  • BBB permeability assays : Use in vitro models (e.g., hCMEC/D3 cells) to assess brain penetration .

Methodological Considerations

Q. How to address low yields in the final amidation step?

  • Coupling reagents : Optimize with HATU or EDCI/HOBt for efficient activation .
  • Solvent/base systems : Use dichloromethane (DCM) with DIEA for improved solubility .
  • Temperature : Perform reactions at 0–5°C to minimize side reactions .

Q. What protocols validate target engagement in cellular assays?

  • Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
  • Western blotting : Monitor downstream signaling (e.g., phosphorylation of ERK or AKT) .

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